Cas no 79990-06-0 (Benzyl N-(diethylcarbamoyl)methylcarbamate)

Benzyl N-(diethylcarbamoyl)methylcarbamate is a carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a benzyl ester group and a diethylcarbamoyl moiety, offering versatility in nucleophilic substitution and coupling reactions. The compound is valued for its stability under standard conditions and its role as a protective group for amines in multi-step syntheses. Its carbamate functionality enables selective reactivity, making it useful in the development of bioactive molecules. The diethylcarbamoyl group enhances solubility in organic solvents, facilitating purification and handling. This compound is particularly relevant in medicinal chemistry for constructing pharmacophores with improved metabolic stability.
Benzyl N-(diethylcarbamoyl)methylcarbamate structure
79990-06-0 structure
Product Name:Benzyl N-(diethylcarbamoyl)methylcarbamate
CAS No:79990-06-0
MF:C14H20N2O3
MW:264.320203781128
CID:883000
PubChem ID:277134
Update Time:2025-06-07

Benzyl N-(diethylcarbamoyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl [2-(diethylamino)-2-oxoethyl]carbamate
    • carbamic acid, N-[2-(diethylamino)-2-oxoethyl]-, phenylmethyl ester
    • BENZYL N-[(DIETHYLCARBAMOYL)METHYL]CARBAMATE
    • DTXSID501000890
    • CHEMBL78147
    • CS-0213299
    • benzyl N-[2-(diethylamino)-2-oxoethyl]carbamate
    • BENZYLN-[(DIETHYLCARBAMOYL)METHYL]CARBAMATE
    • AKOS008853607
    • Diethylcarbamoylmethyl-carbamic acid benzyl ester
    • 79990-06-0
    • Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate
    • NSC125635
    • NSC-125635
    • Benzyl N-(diethylcarbamoyl)methylcarbamate
    • Inchi: 1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,18)
    • InChI Key: HMKYEXVMONNYQW-UHFFFAOYSA-N
    • SMILES: O(C(NCC(N(CC)CC)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 264.14700
  • Monoisotopic Mass: 264.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.64000
  • LogP: 2.17210

Benzyl N-(diethylcarbamoyl)methylcarbamate Pricemore >>

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